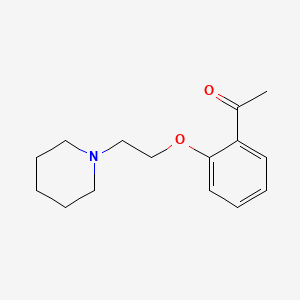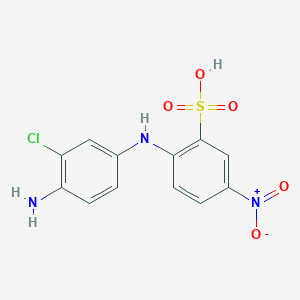![molecular formula C15H15ClN2O B14599119 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine CAS No. 61075-13-6](/img/structure/B14599119.png)
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 3rd position and a phenoxy group at the 6th position of the pyridazine ring The phenoxy group is further substituted with a 4-methyl-2-(2-methylprop-2-en-1-yl) moiety
Méthodes De Préparation
The synthesis of 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with 4-methyl-2-(2-methylprop-2-en-1-yl)phenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyridazine ring, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Addition: The double bond in the 2-methylprop-2-en-1-yl moiety can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.
Applications De Recherche Scientifique
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study specific biochemical pathways or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into their functions and mechanisms.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery. Its biological activity can be evaluated through various pharmacological assays.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit a particular enzyme or receptor, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can be compared with other similar compounds, such as:
3-Chloro-6-phenoxypyridazine: This compound lacks the methyl and isopropenyl substituents on the phenoxy group, resulting in different chemical and biological properties.
3-Chloro-6-[4-methylphenoxy]pyridazine: This compound has a simpler structure with only a methyl group on the phenoxy moiety, leading to variations in reactivity and applications.
3-Chloro-6-[4-isopropenylphenoxy]pyridazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
61075-13-6 |
|---|---|
Formule moléculaire |
C15H15ClN2O |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
3-chloro-6-[4-methyl-2-(2-methylprop-2-enyl)phenoxy]pyridazine |
InChI |
InChI=1S/C15H15ClN2O/c1-10(2)8-12-9-11(3)4-5-13(12)19-15-7-6-14(16)17-18-15/h4-7,9H,1,8H2,2-3H3 |
Clé InChI |
KZXOASRKIAUTHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)Cl)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
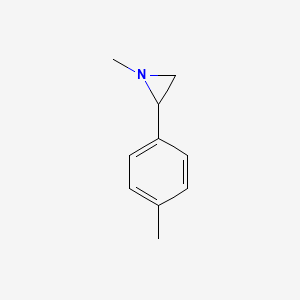
![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
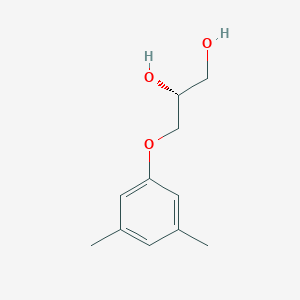

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)

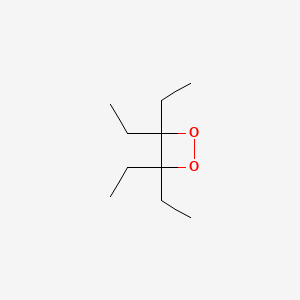

![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
